REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]3[C:13](=[O:14])C(=O)[NH:11][C:10]=13)[NH:7][N:6]=[CH:5]2.[OH:16]O.Cl>[OH-].[Na+]>[NH2:11][C:10]1[C:9]([C:13]([OH:14])=[O:16])=[C:8]2[C:4]([CH:5]=[N:6][NH:7]2)=[CH:3][C:2]=1[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=NNC2=C2C1NC(C2=O)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature <30° C. with external cooling
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WAIT
|
Details
|
the reaction was complete after 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting brown suspension was filtered
|
Type
|
WASH
|
Details
|
the filtercake washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |